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molecular formula C4H8O2 B1195950 2-(Vinyloxy)ethanol CAS No. 764-48-7

2-(Vinyloxy)ethanol

Cat. No. B1195950
M. Wt: 88.11 g/mol
InChI Key: VUIWJRYTWUGOOF-UHFFFAOYSA-N
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Patent
US06794469B2

Procedure details

To a mixture of hydoxyethyl vinyl ether (500 g) and tetra-n-butyl ammonium hydrogen sulfate (50 g), an aqueous solution of sodium hydroxide (340 g) dissolved in water ax (380 ml) was added over 30 minutes and then further stirred at room temperature for 1 hour. Further, chloromethyloxysilane (78.8 g) was added thereto and stirred at 60° C. for 2 hour. Then, ethyl acetate was added to the reaction mixture, followed by washing with water. The organic layer was extracted and dried with magnesium sulfate, and condensed at reduced pressure to distill off the solvents. The resulting liquid was purified by vacuum distillation, to obtain 530 g of the 2-glycidyloxyethyl vinyl ether (A-37) (boiling point 65° C., 532 Pa).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
catalyst
Reaction Step One
Quantity
340 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
chloromethyloxysilane
Quantity
78.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([O:3][CH2:4][CH2:5][OH:6])=[CH2:2].[OH-].[Na+].ClCO[SiH3].[C:13]([O:16][CH2:17][CH3:18])(=O)C>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH:1]([O:3][CH2:4][CH2:5][O:6][CH2:18][CH:17]1[O:16][CH2:13]1)=[CH2:2] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
C(=C)OCCO
Name
Quantity
50 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
340 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
chloromethyloxysilane
Quantity
78.8 g
Type
reactant
Smiles
ClCO[SiH3]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
further stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred at 60° C. for 2 hour
Duration
2 h
WASH
Type
WASH
Details
by washing with water
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate, and condensed at reduced pressure
DISTILLATION
Type
DISTILLATION
Details
to distill off the solvents
DISTILLATION
Type
DISTILLATION
Details
The resulting liquid was purified by vacuum distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=C)OCCOCC1CO1
Measurements
Type Value Analysis
AMOUNT: MASS 530 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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